CREBBP Bromodomain Affinity: UL04 vs. PF-CBP1 and SGC-CBP30
UL04 demonstrates a Kd of 0.77 μM for the CREBBP bromodomain [1]. While this affinity is lower than that of the highly potent PF-CBP1 (IC50 = 125 nM) [2] and SGC-CBP30 (IC50 = 21 nM) , it is significantly superior to the non-selective BET inhibitor JQ1, which has a reported IC50 of 12.9 μM for CREBBP . This places UL04 in the sub-micromolar affinity range, making it a valuable tool for studying CREBBP biology where moderate potency is sufficient or when ultra-high potency may mask nuanced biological effects.
| Evidence Dimension | Binding Affinity to CREBBP Bromodomain |
|---|---|
| Target Compound Data | Kd = 0.77 μM |
| Comparator Or Baseline | PF-CBP1 (IC50 = 0.125 μM), SGC-CBP30 (IC50 = 0.021 μM), JQ1 (IC50 = 12.9 μM) |
| Quantified Difference | UL04 is ~6.1-fold less potent than PF-CBP1, ~36-fold less potent than SGC-CBP30, but ~16.8-fold more potent than JQ1. |
| Conditions | Kd for UL04 was determined by a TR-FRET assay (CREBBP-IN-1/Compound 10). IC50 values for comparators were obtained from various biochemical assays (TR-FRET, AlphaScreen). |
Why This Matters
UL04's sub-micromolar affinity provides a distinct potency profile for researchers requiring a CREBBP inhibitor with a specific binding window, avoiding the extremes of ultra-potent or weak inhibitors.
- [1] PeptideDB. CREBBP-IN-1 (Compound 10). View Source
- [2] Chemical Probes Portal. PF-CBP1 Probe Report. View Source
